L-fucono-1,4-lactone

Description

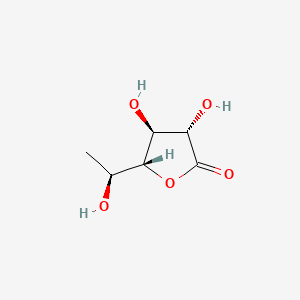

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLEPDZAKCNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20031-16-7, 24286-28-0 | |

| Record name | NSC51238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-deoxy-L-galactonolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Transformations and Metabolic Pathways Involving L Fucono 1,4 Lactone

L-Fucose Degradation Pathways

L-fucose, a deoxy sugar prevalent in various glycoconjugates, can be metabolized by microorganisms through different pathways. nih.gov One such pathway involves the oxidation of L-fucose, leading to the formation of L-fuconolactone, which is then hydrolyzed to L-fuconate. nih.govtamu.edu This oxidative pathway ultimately yields pyruvate (B1213749) and L-lactate. nih.govtamu.edu

Pathways yielding L-fucono-1,5-lactone as an intermediate

In certain metabolic pathways, the initial enzymatic step in L-fucose degradation is its oxidation to L-fucono-1,5-lactone. nih.govuniprot.org This reaction is catalyzed by L-fucose dehydrogenase. nih.govnih.gov For instance, in some mammals, L-fucose is broken down into pyruvate and L-lactate, and this process is initiated by the NAD+-dependent oxidation of L-fucose to L-fucono-1,5-lactone. nih.gov Similarly, in the bacterium Burkholderia multivorans, the enzyme BmulJ_04919, an L-fucose dehydrogenase, has been shown to catalyze this specific oxidation. nih.gov The identity of L-fucono-1,5-lactone as the enzymatic product has been confirmed through techniques like NMR spectroscopy. nih.govnih.gov

Non-enzymatic conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone

A key characteristic of L-fucono-1,5-lactone is its instability in aqueous solutions. nih.govtamu.eduresearchgate.net This six-membered ring lactone undergoes a rapid, non-enzymatic intramolecular rearrangement to form the more thermodynamically stable five-membered ring structure, this compound. nih.govtamu.eduresearchgate.netebi.ac.uk This spontaneous conversion is a significant step in the metabolic cascade, as it provides the substrate for the subsequent enzymatic action. nih.gov The instability of the 1,5-lactone has been noted in various studies, highlighting its transient nature within the degradation pathway. nih.govnih.govresearchgate.net

Subsequent enzymatic hydrolysis of L-fuconolactone to L-fuconate

Following the formation of L-fuconolactone (both the 1,5- and 1,4-isomers), the next step in the degradation pathway is its hydrolysis to L-fuconate. nih.govtamu.edu While the non-enzymatic conversion of the 1,5-lactone to the 1,4-lactone occurs, enzymes known as lactonases can catalyze the hydrolysis of these cyclic esters. nih.gov Specifically, an enzyme from Burkholderia multivorans, BmulJ_04915, has been identified as an L-fucono-1,5-lactonase, capable of hydrolyzing both this compound and L-fucono-1,5-lactone to L-fuconate. nih.govexpasy.org This enzymatic hydrolysis is a crucial step that continues the breakdown of the fucose-derived intermediate. nih.gov

Characterization of this compound Modifying Enzymes

The enzymatic modification of this compound is a critical juncture in the metabolic utilization of L-fucose. The primary enzyme responsible for this transformation is a lactonase that catalyzes its hydrolysis.

L-Fucono-1,5-lactonase (BmulJ_04915) from Burkholderia multivorans

An enzyme designated BmulJ_04915, sourced from Burkholderia multivorans, has been identified and characterized as an L-fucono-1,5-lactonase. nih.govexpasy.org This enzyme belongs to the amidohydrolase superfamily and plays a pivotal role in the L-fucose degradation pathway by hydrolyzing the lactone ring. nih.gov

BmulJ_04915 exhibits activity towards a range of sugar lactones, but it shows the highest activity for this compound. nih.govresearchgate.net The enzyme efficiently catalyzes the hydrolysis of this compound to L-fuconate. nih.gov Detailed kinetic studies have been performed to quantify this activity.

Table 1: Kinetic Parameters of BmulJ_04915 for this compound Hydrolysis

| Kinetic Parameter | Value | pH |

| kcat | 140 s⁻¹ | 8.3 |

| Km | 1.4 mM | 8.3 |

| kcat/Km | 1.0 x 10⁵ M⁻¹s⁻¹ | 8.3 |

Data sourced from Hobbs et al. nih.gov

The data reveals a high turnover rate (kcat) and catalytic efficiency (kcat/Km) for the hydrolysis of this compound at an optimal pH of 8.3. nih.gov It is noteworthy that BmulJ_04915 is the first enzyme to be identified that catalyzes the hydrolysis of either this compound or its unstable precursor, L-fucono-1,5-lactone. nih.govresearchgate.net Due to the inherent instability of L-fucono-1,5-lactone, a stable analog, 4-deoxy-L-fucono-1,5-lactone, was synthesized to better assess the enzyme's activity towards the 1,5-lactone. nih.govtamu.eduebi.ac.uk BmulJ_04915 demonstrated very high activity with this analog, exhibiting a kcat of 990 s⁻¹ and a kcat/Km of 8.0 x 10⁶ M⁻¹s⁻¹ at pH 7.1. nih.govresearchgate.net This suggests that L-fucono-1,5-lactone is likely the preferred physiological substrate. expasy.org

Activity on other sugar lactones (e.g., D-arabino-1,4-lactone, L-xylono-1,4-lactone, L-galactono-1,4-lactone, D-lyxono-1,4-lactone)

L-Fucose Dehydrogenase (BmulJ_04919)

L-fucose dehydrogenase is a key enzyme in the L-fucose degradation pathway. uniprot.org The enzyme from Burkholderia multivorans, designated BmulJ_04919, has been a subject of detailed study. nih.govresearchgate.net

L-fucose dehydrogenase catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone. nih.govresearchgate.netuniprot.orgexpasy.org This product, however, is unstable and undergoes rapid non-enzymatic conversion to the more stable this compound. nih.govresearchgate.netuniprot.orgexpasy.org The enzyme can also act on other sugars such as D-arabinose and L-galactose, though with lower efficiency. uniprot.orgexpasy.org

L-fucose dehydrogenase from Burkholderia multivorans exhibits a clear preference for NADP+ over NAD+ as its cosubstrate. uniprot.orgexpasy.org Structural studies suggest that a histidine residue (His40) in the bacterial enzyme's active site likely facilitates this preferential binding of NADP+. researchgate.netnih.gov In contrast, some other dehydrogenases, like human HSD17B14, have an aspartate residue in a similar position, which determines a preference for NAD+. researchgate.netnih.gov Studies on L-fucose dehydrogenase from Pseudomonas sp. also showed a much higher affinity for NADP+ compared to NAD+. tandfonline.com Similarly, the FucX enzyme in Campylobacter jejuni prefers NADP+ as a cofactor. nih.gov

Interactive Table: Cosubstrate Preference of L-Fucose Dehydrogenase

| Enzyme Source | Preferred Cosubstrate | Key Amino Acid Residue (if identified) |

| Burkholderia multivorans | NADP+ uniprot.orgexpasy.org | His40 researchgate.netnih.gov |

| Pseudomonas sp. | NADP+ tandfonline.com | Not specified |

| Campylobacter jejuni (FucX) | NADP+ nih.gov | Not specified |

| Human (HSD17B14) | NAD+ researchgate.netnih.gov | Asp42 researchgate.netnih.gov |

L-fucose dehydrogenase demonstrates stereospecificity, preferentially oxidizing the β-anomer of L-fucopyranose. expasy.orgffame.orgnih.gov The α-anomer is not recognized by the enzyme. expasy.org This specificity is explained by stereoelectronic theory, which posits that the enzyme binds the anomer that has the optimal arrangement of lone pair electrons for the hydride transfer to the pyridine (B92270) nucleotide cofactor. ffame.orgnih.gov

Cosubstrate preferences (NADP+ versus NAD+)

Amidohydrolase Superfamily Enzymes and Lactone Hydrolysis

The amidohydrolase superfamily (AHS) is a large and diverse group of enzymes, most of which possess a (β/α)₈-barrel fold and utilize a metal center for catalysis. nih.govnih.govasm.org These enzymes catalyze a wide range of hydrolytic reactions. nih.govnih.gov Within this superfamily, a subset of enzymes is known to hydrolyze sugar lactones. researchgate.netnih.gov

An enzyme from Burkholderia multivorans, BmulJ_04915, which belongs to the cog3618 group of the amidohydrolase superfamily, has been identified as a lactonase. nih.govresearchgate.netnih.gov It is the first enzyme shown to catalyze the hydrolysis of both this compound and L-fucono-1,5-lactone. nih.govresearchgate.netnih.gov Interestingly, and in contrast to most AHS members, BmulJ_04915 does not require a divalent metal cation for its catalytic activity. nih.govresearchgate.netnih.gov Another enzyme from this superfamily, Bvu0220 from Bacteroides vulgatus, also functions as a lactonase without the need for a divalent cation. nih.gov The characterization of these enzymes provides insight into the functional diversity within the amidohydrolase superfamily and their role in carbohydrate metabolism. nih.govnih.gov

Identification of novel lactonases through bioinformatics and screening

The discovery of new lactonases, including those active on this compound, leverages a powerful combination of computational bioinformatics and experimental screening methods. nih.govacs.org

Bioinformatics Approaches:

Sequence Similarity Networks: A primary bioinformatic tool is the use of sequence similarity networks. These networks cluster proteins into groups based on their amino acid sequence similarity. nih.govnih.gov Enzymes of unknown function can be grouped into clusters of orthologous groups (COGs) that contain already characterized enzymes, providing strong clues to their potential function. nih.govnih.gov For instance, the lactonase BmulJ_04915 was identified within cog3618 of the amidohydrolase superfamily, a group known to contain other lactonases. nih.gov

Genomic Context Analysis: Analyzing the genetic neighborhood of a gene of interest can provide functional clues. nih.govtamu.edu Genes for enzymes involved in a specific metabolic pathway are often clustered together in the genome. The gene for BmulJ_04915 was found adjacent to genes encoding an L-fuconate dehydratase and a 2-keto-3-deoxy-L-fuconate dehydrogenase, strongly suggesting its involvement in L-fucose metabolism. nih.gov

Computational Docking: Once a three-dimensional protein structure is known or predicted, computational docking can be used to screen libraries of virtual metabolites. nih.govacs.org This technique predicts how potential substrates might bind within the enzyme's active site, helping to narrow down the list of candidate substrates for experimental testing. nih.govacs.org

Screening Methodologies:

Focused Library Screening: Following bioinformatics-guided selection, candidate enzymes are expressed and purified. They are then tested against a focused library of potential substrates. nih.govacs.org For example, BmulJ_04915 was screened against a library of 23 different lactones, which confirmed its high activity towards this compound. nih.gov

Activity Assays: The hydrolysis of lactones is commonly detected using pH-sensitive colorimetric assays. nih.govacs.orgacs.org These assays utilize a pH indicator, such as cresol (B1669610) purple or bromothymol blue, to detect the proton released upon the formation of the carboxylate product, resulting in a measurable color change. acs.orgwindows.net Other specialized methods include assays based on chromogenic or fluorogenic lactone analogs that release a colored or fluorescent molecule upon hydrolysis. nih.govresearchgate.net

Table 1. Kinetic Parameters for the Hydrolysis of Various Sugar Lactones by BmulJ_04915. nih.govresearchgate.net

Structural Biology and Mechanistic Insights into L Fucono 1,4 Lactone Processing Enzymes

X-ray Diffraction Studies of L-Fucono-1,4-Lactone Related Enzymes

High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes involved in this compound metabolism, providing critical insights into their catalytic mechanisms and substrate specificity.

Fuconolactonase (BmulJ_04915) structural analysis and active site characterization

BmulJ_04915, a fuconolactonase from Burkholderia multivorans, has been structurally characterized, revealing key features of its active site. nih.gov This enzyme belongs to the amidohydrolase superfamily, which is characterized by a distorted (β/α)₈-barrel fold. nih.govnih.gov However, unlike most members of this superfamily, BmulJ_04915 does not require a divalent metal ion for its catalytic activity. nih.govresearchgate.net

The active site of BmulJ_04915 contains conserved histidine and aspartate residues that are crucial for catalysis. tamu.edu Specifically, His-9, His-11, His-166, and Asp-244 are key residues. tamu.edu The absence of a metal cofactor suggests that these residues play direct roles in the hydrolysis of the lactone ring. tamu.edu Structural analysis indicates that the enzyme is specific for the hydrolysis of this compound and the chemically unstable L-fucono-1,5-lactone. nih.govresearchgate.net The enzyme also shows activity towards other sugar lactones such as D-arabino-1,4-lactone, L-xylono-1,4-lactone, and L-galactono-1,4-lactone. nih.govresearchgate.net

Initial crystallographic phases for BmulJ_04915 were determined using molecular replacement with models that had less than 20% sequence identity. nih.govtamu.edu The final structure was refined to provide a detailed view of the enzyme's architecture. nih.gov

Table 1: Crystallographic Data for BmulJ_04915

| PDB ID(s) | Resolution | Method | Key Findings |

|---|

Data for this table was sourced from the referenced publications.

L-Fucose dehydrogenase (BmulJ_04919) structural analysis

The enzyme L-fucose dehydrogenase (BmulJ_04919), which catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone, has also been structurally determined by X-ray diffraction. nih.govresearchgate.net This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) family. nih.gov The structure of BmulJ_04919 was solved in both its unliganded form and as a ternary complex with NADP⁺ and L-fucose. tamu.edurcsb.org

The ternary complex structure reveals that the binding of NADP⁺ induces a conformational change that prepares the enzyme for L-fucose binding. nih.gov This is consistent with an ordered 'bi-bi' reaction mechanism, where the cofactor binds first and leaves last. nih.gov The enzyme shows a preference for NADP⁺ over NAD⁺. expasy.org In addition to L-fucose, BmulJ_04919 can also act on D-arabinose, L-galactose, and 4-deoxy-L-fucose, although with lower efficiency. uniprot.org Structural comparisons with human HSD17B14 show a remarkable similarity, suggesting a conserved fold architecture. nih.gov

Table 2: Crystallographic Data for BmulJ_04919

| PDB ID(s) | Resolution | Method | Key Findings |

|---|

Data for this table was sourced from the referenced publications.

Structural determinants for substrate binding in this compound interacting enzymes

The structural determinants for substrate binding in enzymes that interact with this compound are crucial for their specificity. In Fuconolactonase (BmulJ_04915), while a structure with a bound substrate could not be obtained, manual docking of L-fucono-1,5-lactone into the active site provided insights. tamu.eduresearchgate.net This modeling was guided by structural alignment with a related enzyme, LigI, which hydrolyzes a planar dicarboxylated six-membered lactone. tamu.eduresearchgate.net In contrast, BmulJ_04915 acts on a non-planar six-membered lactone. researchgate.net The active site of BmulJ_04915 has relatively little conservation with LigI, which is expected given their different substrates. researchgate.net The binding of the substrate is thought to involve interactions with the conserved histidine and aspartate residues in the active site. tamu.edu

Computational Approaches in Enzyme Function Elucidation

Computational methods, including homology modeling, sequence similarity networks, and docking studies, have become indispensable tools for identifying and characterizing enzymes involved in this compound metabolism.

Application of homology modeling and sequence similarity networks in identifying this compound related enzymes

Sequence Similarity Networks (SSNs) are powerful tools for visualizing relationships within large protein superfamilies, aiding in the identification of enzymes with related functions. acs.org For enzymes involved in fucose metabolism, SSNs have been used to classify α-L-fucosidases into subfamilies and to identify potential L-fucono-1,5-lactonases. researchgate.netfrontiersin.org

In the amidohydrolase superfamily, to which BmulJ_04915 belongs, SSNs have been used to segregate proteins into clusters based on sequence similarity. nih.govnih.govresearchgate.net By analyzing the genomic context of these clusters, researchers can predict the function of uncharacterized enzymes. nih.govnih.gov For example, the gene for BmulJ_04915 is located near other genes involved in carbohydrate metabolism, suggesting its role as a sugar lactonase. nih.gov This approach has been successful in identifying novel enzymes in metabolic pathways. nih.gov

Homology modeling, which builds a three-dimensional model of a protein based on the structure of a related protein, has also been applied. For instance, the initial structural model of BmulJ_04915 was generated using homology modeling with distant homologs. nih.govtamu.edu

Computational docking studies for this compound substrate prediction and binding

Computational docking is a method used to predict the binding orientation and affinity of a ligand to a protein. biorxiv.orgnih.govopenaccessjournals.com This technique has been particularly useful for predicting substrates for enzymes of unknown function and for understanding the specifics of substrate binding. tamu.eduacs.org

For BmulJ_04915, where obtaining a crystal structure with a bound substrate was not possible, manual docking of L-fucono-1,5-lactone into the active site provided a model of the enzyme-substrate complex. tamu.eduresearchgate.net This docking was guided by the position of a bound HEPES molecule in the crystal structure and by comparison with the product-bound structure of a related enzyme. researchgate.net These studies are critical for forming hypotheses about the catalytic mechanism and the residues involved in substrate recognition. researchgate.net Docking studies can also be used to screen libraries of potential substrates to identify new enzymatic activities. acs.org

Mechanistic modeling of this compound hydrolysis pathways

The enzymatic hydrolysis of this compound to L-fuconate is a critical step in the alternative L-fucose metabolic pathway found in various microorganisms. nih.govtamu.edu Understanding the precise mechanism of this reaction at an atomic level requires a combination of experimental data and sophisticated computational modeling. While detailed quantum mechanics/molecular mechanics (QM/MM) simulations specifically for this compound hydrolysis are not extensively published, the available structural and kinetic data for processing enzymes provide a robust framework for constructing and validating such models. researchgate.netyoutube.com

The primary enzyme identified for this function is BmulJ_04915 from Burkholderia multivorans, a member of the amidohydrolase superfamily. nih.govresearchgate.net This enzyme efficiently catalyzes the hydrolysis of this compound and its less stable isomer, L-fucono-1,5-lactone. nih.govresearchgate.net The metabolic context involves the initial oxidation of L-fucose by L-fucose dehydrogenase to L-fucono-1,5-lactone, which then rapidly and non-enzymatically isomerizes to the more stable this compound. nih.gov This 1,4-lactone is the key substrate for the lactonase. nih.gov

Mechanistic modeling, particularly through QM/MM simulations, aims to elucidate the step-by-step process of bond cleavage and formation within the enzyme's active site. nih.govnih.govmdpi.com This approach treats the reacting molecules (the lactone and catalytic residues) with high-level quantum mechanics, while the surrounding protein and solvent are handled by more computationally efficient molecular mechanics force fields. mdpi.com

Research Findings for Model Construction:

The foundation for any accurate mechanistic model rests on detailed experimental findings, including enzyme kinetics and structure. The enzyme BmulJ_04915 has been characterized, providing essential parameters for building and validating computational models. nih.govresearchgate.net

Table 1: Kinetic Parameters for BmulJ_04915-Catalyzed Lactone Hydrolysis

This table presents the kinetic constants for the hydrolysis of this compound and a stable analog of its precursor, demonstrating the enzyme's high efficiency. Data sourced from studies on the enzyme from Burkholderia multivorans. nih.govresearchgate.netresearchgate.net

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | pH |

| This compound | 140 | 1.4 | 1.0 x 10⁵ | 8.3 |

| 4-Deoxy-L-fucono-1,5-lactone* | 990 | 0.12 | 8.0 x 10⁶ | 7.1 |

Note: 4-Deoxy-L-fucono-1,5-lactone was used as a stable analog to study the hydrolysis of the chemically unstable L-fucono-1,5-lactone. nih.gov

Modeling the Hydrolysis Pathway:

A computational model of the hydrolysis of this compound by BmulJ_04915 would proceed through several key stages:

Substrate Docking: The first step involves docking this compound into the active site of the enzyme, whose crystal structure has been determined. nih.govresearchgate.net This simulation identifies the optimal binding pose and the critical interactions (hydrogen bonds, electrostatic contacts) between the substrate and active site residues.

Identification of Catalytic Residues: The model would confirm the roles of key amino acid residues. Although BmulJ_04915 does not require a divalent metal ion for catalysis, unlike many amidohydrolases, specific residues within the active site are responsible for activating a water molecule for nucleophilic attack. nih.govtamu.edu

Simulation of the Nucleophilic Attack: QM/MM simulations would model the attack of an activated water molecule on the carbonyl carbon of the lactone ring. This is the rate-determining step in many hydrolase reactions. youtube.com The simulation calculates the energy barrier (activation energy) for this step, which can be compared with the experimentally derived kinetic data (Table 1).

Characterization of the Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a high-energy, unstable tetrahedral intermediate. The model would define the geometry and stability of this intermediate and the interactions that stabilize it within the active site.

Ring Opening and Proton Transfer: Following the formation of the intermediate, the model simulates the cleavage of the C-O ester bond, leading to the opening of the lactone ring. This is typically coupled with a series of proton transfers involving nearby residues and water molecules to neutralize the resulting L-fuconate product.

Product Release: The final stage of the simulation would model the dissociation of the linear L-fuconate product from the active site, regenerating the enzyme for another catalytic cycle.

By calculating the free energy profile along the reaction coordinate, these models can predict the transition states and energy barriers for each step, providing a complete picture of the catalytic mechanism that is consistent with the observed high catalytic efficiency of the enzyme. mdpi.com

Synthetic and Analytical Methodologies for L Fucono 1,4 Lactone Research

Chemoenzymatic Synthesis of L-Fucono-1,4-Lactone Analogs

The synthesis of analogs of this compound is crucial for studying the specificity of enzymes that interact with it. Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer powerful tools for creating these specialized molecules.

Enzymatic synthesis of 4-deoxy-L-fucono-1,5-lactone from 4-deoxy-L-fucose

Due to the inherent instability of L-fucono-1,5-lactone, which rapidly rearranges to the more stable this compound, researchers have synthesized more stable analogs to study enzymatic activity. researchgate.netnih.govebi.ac.uk One such analog is 4-deoxy-L-fucono-1,5-lactone. This compound lacks the hydroxyl group at the C-4 position, preventing its rearrangement into a 1,4-lactone. acs.org

The synthesis is achieved enzymatically using the L-fucose dehydrogenase, BmulJ_04919, from Burkholderia multivorans. researchgate.netnih.govresearchgate.net The reaction proceeds by the oxidation of 4-deoxy-L-fucose. This biocatalytic approach provides a direct route to the desired 1,5-lactone analog, which can then be used as a stable substrate to probe the activity of lactonases. researchgate.netnih.govebi.ac.uk For instance, the enzyme BmulJ_04915 was found to hydrolyze 4-deoxy-L-fucono-1,5-lactone with a kcat value of 990 s⁻¹ and a kcat/Km of 8.0 x 10⁶ M⁻¹ s⁻¹ at pH 7.1. researchgate.netnih.govebi.ac.uk

Reaction components for the synthesis of 4-deoxy-L-fucono-1,5-lactone are detailed in the table below.

| Component | Concentration/Amount | Purpose |

|---|---|---|

| 4-deoxy-L-fucose | 15 mM | Substrate |

| NAD⁺ | 15 mM | Cofactor |

| L-fucose dehydrogenase (BmulJ_04919) | Catalytic amount | Biocatalyst |

| Phosphate (B84403) buffer (pH 7.0) | 50 mM | Reaction Medium |

This table summarizes the typical conditions for the enzymatic synthesis of 4-deoxy-L-fucono-1,5-lactone as described in the literature. researchgate.net

Stereoselective synthesis of isotopically labeled L-fucono-γ-lactone derivatives (e.g., 1,2-¹³C₂-fucono-γ-lactone)

Isotopically labeled compounds are invaluable for metabolic tracking and for detailed structural studies using techniques like NMR spectroscopy. An efficient, stereoselective synthesis for preparing ¹³C-labeled L-fucose and L-fucono-γ-lactone (a common name for this compound) from non-carbohydrate starting materials has been developed. thieme-connect.comresearchgate.netlookchem.com

The synthesis introduces the C2 and C3 stereocenters through asymmetric dihydroxylation. thieme-connect.com The key cyclization step is controlled to specifically yield the five-membered γ-lactone ring (furanone form). thieme-connect.comresearchgate.net This method allows for the specific placement of ¹³C labels at the C1 and C2 positions, resulting in 1,2-¹³C₂-fucono-γ-lactone. thieme-connect.com The structure of the resulting L-fucofuranone intermediate was unambiguously confirmed through X-ray crystal analysis of its trisilyl ether derivative. thieme-connect.com This synthetic route provides essential tools for probing the metabolic fate and interactions of L-fucose derivatives. thieme-connect.comresearchgate.net

Advanced Analytical Techniques for this compound Detection and Quantification in Biological Systems

The detection and quantification of this compound in complex biological samples rely on sophisticated analytical methods capable of high sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and metabolic monitoring of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation and real-time monitoring of this compound and its isomers in enzymatic reactions. frontiersin.orgnih.gov Researchers have used ¹H NMR to distinguish between the initially formed enzymatic product, L-fucono-1,5-lactone, and its rearranged, more stable form, this compound. researchgate.netnih.govebi.ac.uk

The key diagnostic signals in the ¹H-NMR spectrum are the resonances for the C-6 methyl protons. For L-fucono-1,5-lactone, this signal appears at approximately 1.32 ppm, while for this compound, it shifts to around 1.24 ppm. researchgate.net By monitoring the change in these signals over time, the non-enzymatic conversion of the 1,5-lactone to the 1,4-lactone can be directly observed. researchgate.net Furthermore, NMR has been used to monitor the entire metabolic sequence in real-time, from the oxidation of L-fucose to the hydrolysis of the resulting lactone, by tracking the appearance and disappearance of specific proton signals for each compound in the pathway. researchgate.netnih.gov For enhanced analysis, techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation NMR spectroscopy (COSY) are employed for complete structural determination. researchgate.net

Key ¹H-NMR Chemical Shifts for Fucose Lactone Isomers

| Compound | C-6 Methyl Proton Signal (ppm) |

|---|---|

| L-fucono-1,5-lactone | ~1.32 |

| This compound | ~1.24 |

This table presents the diagnostic ¹H-NMR chemical shifts used to differentiate between the 1,5- and 1,4-lactone isomers of L-fucose. researchgate.net

Spectrophotometric assays utilizing pH indicators for this compound enzymatic activity measurements

A continuous spectrophotometric assay is a common method for measuring the activity of enzymes that hydrolyze this compound. nih.gov This technique relies on the principle that the enzymatic hydrolysis of the lactone ring produces L-fuconate, a carboxylate product. researchgate.net The release of a proton during this reaction causes a decrease in the pH of the reaction medium. nih.gov

This change in pH can be monitored in real-time by including a pH indicator dye in the assay mixture. researchgate.netnih.gov The protonation state of the indicator changes with the pH, leading to a measurable change in its absorbance at a specific wavelength. Commonly used indicators include cresol (B1669610) purple and bromothymol blue. researchgate.netnih.gov The rate of change in absorbance is directly proportional to the rate of lactone hydrolysis, allowing for the determination of key kinetic parameters such as kcat and Km. For example, the hydrolysis of this compound by the enzyme BmulJ_04915 was measured using cresol purple at pH 8.3, yielding a kcat of 140 s⁻¹ and a kcat/Km of 1.0 x 10⁵ M⁻¹ s⁻¹. researchgate.netnih.govebi.ac.uk

Components of Spectrophotometric Assay for Lactonase Activity

| Component | Details |

|---|---|

| Buffer | 2.5 mM BICINE (pH 8.3) or 2.5 mM MOPS (pH 7.1) |

| pH Indicator | 0.1 mM cresol purple or 0.1 mM bromothymol blue |

| Substrate | 0–1.0 mM this compound |

| Spectrophotometer | Absorbance monitored at 577 nm (cresol purple) or 616 nm (bromothymol blue) |

This table outlines the typical setup for a spectrophotometric assay to measure the enzymatic hydrolysis of this compound. researchgate.netnih.govacs.org

Mass spectrometry techniques for precise this compound metabolite analysis

Mass spectrometry (MS) is a highly sensitive technique used alongside NMR to confirm the identity of metabolites in the L-fucose metabolic pathway. researchgate.net It provides precise mass-to-charge ratio information, allowing for the unambiguous identification of compounds like L-fucono-1,5-lactone. researchgate.net In studies identifying the enzymes responsible for L-fucose oxidation, MS analysis was used to confirm that the product of the reaction catalyzed by hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) was indeed L-fucono-1,5-lactone. researchgate.net This technique is particularly valuable in complex biological mixtures where the concentration of the metabolite may be very low, complementing the structural information provided by NMR. researchgate.netscispace.com

Chromatographic methods (e.g., GC-MS, HPLC) for separation and analysis of this compound and related metabolites

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its associated metabolites in complex biological and chemical matrices. The high polarity of sugar lactones and their derivatives necessitates specific analytical approaches, primarily involving Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). jove.comlcms.cz These methods allow researchers to track the metabolic fate of L-fucose and understand the dynamics of its conversion into various downstream products.

A critical aspect of this analysis is the understanding that L-fucose is first enzymatically oxidized to the unstable L-fucono-1,5-lactone, which then spontaneously isomerizes to the more stable this compound. researchgate.netuw.edu.pl Therefore, analytical methods must be capable of distinguishing between these lactones and other related metabolites such as L-fuconate, pyruvate (B1213749), and lactate. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. lcms.cz For non-volatile molecules like sugar lactones, a chemical derivatization step is required to increase their volatility and thermal stability. This typically involves converting polar functional groups (e.g., hydroxyl groups) into less polar silyl (B83357) ethers.

In studies of microbial metabolism, GC-MS has been employed to detect intracellular metabolites from fucose pathways. For instance, in research on Bifidobacterium infantis, intracellular metabolites were extracted and derivatized using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to GC-MS analysis. frontiersin.org In this specific study, this compound was selected as a stable marker for the fucose pathway. frontiersin.org However, despite its predicted stability, the compound was not detected, suggesting it may be a highly transient intermediate or present at concentrations below the instrument's detection limit in that biological system. frontiersin.org

The general workflow for GC-MS analysis involves:

Extraction: Metabolites are extracted from the sample matrix (e.g., cell lysate). frontiersin.org

Derivatization: The extracted analytes are derivatized to make them volatile. A common method is trimethylsilylation. lcms.czfrontiersin.org

Separation: The derivatized compounds are separated based on their boiling points and interactions with the GC column's stationary phase. lcms.cz

Detection and Identification: The separated compounds are fragmented and ionized (typically via Electron Ionization), and the resulting mass spectrum is used for identification by comparison against spectral libraries like the NIST mass spectrum library. lcms.cz

Table 1: Example of GC-MS Derivatization for this compound Analysis

| Parameter | Description | Source |

| Target Analyte | This compound | frontiersin.org |

| Sample Matrix | Intracellular extract of Bifidobacterium infantis | frontiersin.org |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | frontiersin.org |

| Incubation Protocol | 30 min at 37°C, 60 min at 32°C, and 60 min at room temperature with constant mixing | frontiersin.org |

| Outcome | The metabolite was not detected, suggesting very low concentration or high transience. | frontiersin.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for separating polar and non-volatile compounds like this compound and its related metabolites without the need for derivatization. jove.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. jove.com Various HPLC configurations have been used to study fucose metabolism.

Ion-Exclusion Chromatography: This method is effective for separating organic acids. In studies of Campylobacter metabolism, an Aminex HPX-87H ion-exclusion column was used to separate and quantify metabolites like lactate, pyruvate, and acetate (B1210297), which are end-products of the L-fucose pathway. frontiersin.org Detection was achieved using a refractive index (RI) detector, which is a universal detector sensitive to changes in the refractive index of the mobile phase caused by the eluted analytes. frontiersin.org

Reversed-Phase (RP) HPLC: While standard RP-HPLC is less effective for highly polar compounds, ion-pair reversed-phase HPLC can be used. uzh.ch This technique adds an ion-pairing reagent (e.g., tributylamine) to the mobile phase, which forms a neutral complex with charged analytes, allowing them to be retained on a nonpolar stationary phase like a C18 column. uzh.ch Coupling this with mass spectrometry (nano-IP-RP-HPLC-MS) provides high sensitivity for detecting key metabolites. uzh.ch

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides high selectivity and sensitivity, allowing for the identification of compounds based on both their retention time and mass-to-charge (m/z) ratio. jove.comrsc.org In one study, proteins involved in L-fucose metabolism were identified from a purified enzyme preparation using liquid chromatography coupled with tandem mass spectrometry (LC-Q-ToF). uw.edu.pl This high-resolution approach is critical for distinguishing between structurally similar isomers and metabolites in complex mixtures.

Table 2: Examples of HPLC Methods for Analysis of Fucose Metabolites

| Method | Column Details | Mobile Phase/Eluent | Detector | Application | Source |

| Ion-Exclusion HPLC | Aminex HPX-87H (7.8 × 300 mm) with guard column | Not specified eluent, flow rate 0.7 mL/min | Refractive Index (RI-101) | Analysis of lactate, pyruvate, and acetate from Campylobacter cultures fed L-fucose. | frontiersin.org |

| Reverse-Phase HPLC | Not specified | Not specified | Scintillation counting | Separation of L-[5,6-(3)H]fucose-containing proteins. | nih.gov |

| Nano-IP-RP-HPLC-MS | C18 column (Thermo Hypersil gold, 150 x 0.1 mm i.d.) | Methanol with Tributylamine (TBA) as ion-pairing reagent | Nano-ESI-HRMS (LTQ-Orbitrap) | Sensitive metabolome analysis of polar central metabolites. | uzh.ch |

| LC-Q-ToF | Not specified | Not specified | Quadrupole Time-of-Flight Mass Spectrometry | Identification of proteins (L-fucose dehydrogenase) from purified rabbit liver samples. | uw.edu.pl |

| Normal Phase Chromatography | Not specified | Not specified gradient | ESI-QTOF-LC/MS | Analysis of this compound from chemical synthesis. | rsc.org |

Biotechnological and Research Applications of L Fucono 1,4 Lactone Knowledge

Enzyme Engineering for Modified Lactonase Activity and Specificity towards L-fucono-1,4-lactone

Enzyme engineering efforts have focused on modifying lactonases, the enzymes responsible for hydrolyzing lactones like this compound, to enhance their activity and specificity. This is crucial for various biotechnological processes, including the synthesis of valuable chemicals and the degradation of biomass.

One notable example is the characterization of BmulJ_04915, an enzyme from Burkholderia multivorans belonging to the amidohydrolase superfamily. nih.govresearchgate.net This enzyme was found to hydrolyze a range of sugar lactones, with the highest activity observed for this compound. nih.govresearchgate.netresearchgate.net The kinetic parameters for this hydrolysis at pH 8.3 are a kcat value of 140 s⁻¹ and a kcat/Km value of 1.0 × 10⁵ M⁻¹ s⁻¹. nih.govresearchgate.net Interestingly, BmulJ_04915 is the first enzyme identified that can hydrolyze both this compound and its unstable precursor, L-fucono-1,5-lactone. nih.govresearchgate.netresearchgate.netresearchgate.netebi.ac.uk

Further research has demonstrated that the activity of some lactonases can be improved through protein engineering. For instance, a gluconolactonase from Thermogutta terrifontis (Tt.Lac11) showed promiscuous activity towards substrates including this compound. windows.net By creating truncated variants, researchers were able to achieve higher expression levels and significantly improved in vitro activities. windows.net

Directed evolution has also been employed to enhance the catalytic efficiency and broaden the substrate range of lactonases. By introducing specific point mutations, scientists have successfully increased the enzyme's activity towards certain lactones. nih.gov These engineered enzymes hold promise for various industrial applications.

Table 1: Kinetic Parameters of BmulJ_04915 for Various Sugar Lactones nih.govresearchgate.net

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 140 | 1.4 | 1.0 x 10⁵ |

| D-Arabino-1,4-lactone | 100 | 2.5 | 4.0 x 10⁴ |

| L-Xylono-1,4-lactone | 70 | 5.0 | 1.4 x 10⁴ |

| L-Galactono-1,4-lactone | 50 | 10 | 5.0 x 10³ |

Elucidation of L-Fucose Metabolism in Diverse Microorganisms and its Implications

L-fucose is a common monosaccharide that serves as a carbon source for many microorganisms, and it is metabolized through distinct pathways. nih.govtamu.edu The study of this compound has been instrumental in clarifying these metabolic routes.

Two primary pathways for L-fucose metabolism have been identified:

Pathway I (Phosphorylative Pathway): L-fucose is isomerized to L-fuculose, phosphorylated to L-fuculose-1-phosphate, and then cleaved into dihydroxyacetone phosphate (B84403) and L-lactaldehyde. nih.govtamu.edu

Pathway II (Oxidative Pathway): L-fucose is oxidized to L-fuconolactone, which is then hydrolyzed to L-fuconate. nih.govtamu.edu This pathway ultimately yields pyruvate (B1213749) and L-lactate. nih.govtamu.edu

This compound is a key intermediate in the oxidative pathway. The initial enzymatic oxidation of L-fucose by L-fucose dehydrogenase produces L-fucono-1,5-lactone. nih.govnih.govuniprot.orguniprot.orgnih.govmegazyme.com This compound is unstable and rapidly converts non-enzymatically to the more stable this compound. nih.govresearchgate.netresearchgate.net An L-fucono-1,5-lactonase then hydrolyzes the lactone to L-fuconate. nih.govexpasy.orgbiorxiv.org

Research on various microorganisms, including Burkholderia multivorans, Bacteroides vulgatus, and Bifidobacterium infantis, has shed light on the prevalence and variations of these pathways. nih.govfrontiersin.orgresearchgate.netnih.govacs.org For example, in B. multivorans, the enzyme BmulJ_04915 plays a crucial role in the hydrolysis of this compound. nih.govexpasy.orggenome.jp In the human gut bacterium B. vulgatus, a novel pathway for L-galactose metabolism was discovered that involves enzymes with activity towards fucose-related compounds. nih.govacs.org

Studies on Bifidobacterium infantis, a prominent bacterium in the infant gut, have investigated its ability to metabolize fucose from human milk oligosaccharides. frontiersin.orgresearchgate.netnih.gov While the presence of genes for a putative fucose metabolic pathway was identified, direct detection of this compound as an intracellular metabolite proved challenging, suggesting it may be a highly transient intermediate. frontiersin.orgresearchgate.netnih.gov

Development of Biochemical Tools and Probes utilizing this compound derivatives

The unique chemical structure of this compound and its derivatives makes them valuable for developing biochemical tools and probes to study enzyme mechanisms and metabolic pathways.

One key application is in the synthesis of specific substrates for enzyme characterization. For instance, to investigate the preferential hydrolysis of 1,5-lactones by certain enzymes, researchers have enzymatically synthesized 4-deoxy-L-fucono-1,5-lactone. nih.govacs.org This derivative is unable to rearrange to the 1,4-lactone form, allowing for the specific study of 1,5-lactonase activity. nih.govacs.org

Furthermore, derivatives of L-fucose are being explored for their potential in creating compounds with novel biological activities. For example, fucoidan (B602826) derivatives with specific sulfation patterns have been synthesized and studied for their ability to bind to the SARS-CoV-2 spike protein, highlighting the potential for developing antiviral agents. nih.gov The synthesis of such complex carbohydrate derivatives often involves multi-step chemical processes starting from L-fucose. nih.gov

The ability to synthesize various sugar lactones, including derivatives of this compound, provides a toolkit for screening enzyme libraries and identifying novel enzymatic activities. nih.govmdpi.com This is essential for discovering new biocatalysts for industrial and pharmaceutical applications.

Application of this compound as a Metabolite Marker in Fucose Catabolism Studies

This compound can serve as a specific metabolite marker for tracking the oxidative pathway of fucose catabolism. Its presence indicates that fucose is being metabolized through the formation of a lactone intermediate.

In studies of microbial metabolism, researchers have attempted to detect and quantify intracellular this compound to confirm the activity of this pathway. frontiersin.orgnih.gov For example, in Bifidobacterium infantis, this compound was chosen as a potential marker due to its relative stability and its single, distinct peak in analytical measurements, which simplifies detection compared to L-fuconate. frontiersin.org

However, the detection of this compound can be challenging. In some cases, despite evidence of fucose metabolism through the production of downstream products like 1,2-propanediol, intracellular this compound was not detected. frontiersin.orgresearchgate.netnih.gov This suggests that the intermediate may be highly transient or present at concentrations below the detection limit of the analytical methods used, such as GC-MS. frontiersin.orgnih.gov To overcome this, researchers have used strategies like co-fermentation with another sugar to increase biomass and potentially raise the concentration of the intermediate to detectable levels. frontiersin.orgnih.gov

The use of L-fucose and its metabolites as biomarkers extends to clinical research. For instance, alterations in the fucosylation of plasma proteins are being investigated as potential biomarkers for certain diseases. nih.gov Assays to detect these changes often involve enzymatic reactions where L-fucose is released and then oxidized to L-fucono-1,5-lactone, which is coupled to a detectable signal. nih.govmegazyme.com

Q & A

Q. What are the primary metabolic roles of L-fucono-1,4-lactone in microbial systems, and how can these pathways be experimentally validated?

this compound is a key intermediate in the degradation of L-fucose, particularly in gut bacteria like Bacteroides vulgatus and Bifidobacterium infantis. It is produced via oxidation of L-fucose by dehydrogenases (e.g., L-fucose dehydrogenase) and subsequently hydrolyzed to L-fuconate by lactonases. To validate these pathways, researchers can:

- Perform in vitro enzyme assays using purified dehydrogenases and lactonases, monitoring substrate conversion via HPLC or GC-MS .

- Use isotopic tracing (e.g., ¹³C-labeled L-fucose) to track metabolite flux in bacterial cultures .

- Analyze genomic context to identify gene clusters encoding pathway enzymes (e.g., BmulJ_04915 in Burkholderia multivorans) .

Q. What methodologies are recommended for detecting and quantifying this compound in complex biological matrices?

Due to its transient nature and low intracellular concentrations, detection requires sensitive analytical approaches:

- GC-MS : Derivatize samples with trimethylsilyl (TMS) reagents to enhance volatility and sensitivity. Extracellular 1,2-propanediol (a downstream metabolite) can serve as an indirect marker .

- ¹H-NMR : Monitor characteristic peaks (e.g., lactone ring protons at δ 4.5–5.5 ppm) in purified extracts. Avoid overlapping signals by using deuterated solvents .

- Enzymatic assays : Couple lactonase reactions with NADH-dependent detection systems to quantify lactone consumption .

Q. How can researchers characterize the physicochemical properties of this compound for experimental reproducibility?

Key properties include:

- Optical rotation : Measure using a polarimeter ([α]D = +78 ± 3°, c = 2 in H₂O) to confirm enantiomeric purity .

- Stability : Store at 2–8°C in anhydrous conditions to prevent hydrolysis. Verify integrity via TLC (Rf ~0.3 in butanol:acetic acid:water = 4:1:1) .

- Structural elucidation : Use SMILES (OC@HC@HC1=O) and InChIKey (VASLEPDZAKCNJX-MEFNJWCVSA-N) for computational modeling .

Advanced Research Questions

Q. How do substrate specificity and kinetic parameters of this compound-hydrolyzing enzymes inform evolutionary and functional studies?

Enzymes like BmulJ_04915 (cog3618 amidohydrolase) exhibit broad specificity for sugar lactones but highest activity toward this compound (kcat = 4.6 s⁻¹). To profile specificity:

- Screen a library of 20+ lactones (e.g., D-arabino-1,4-lactone, L-galactono-1,4-lactone) using UV-Vis assays with pH indicators (e.g., phenol red) .

- Determine Km and kcat via Michaelis-Menten kinetics. For BmulJ_04915, Km = 0.8 mM for this compound .

- Perform phylogenetic analysis to compare active-site residues with homologs (e.g., L-fucono-1,5-lactonase EC 3.1.1.120) .

Q. What experimental strategies resolve contradictions in detecting this compound in metabolic studies?

Discrepancies arise due to its transient accumulation and rapid hydrolysis. Solutions include:

- Quench-flow techniques : Rapidly freeze samples (e.g., liquid N₂) during bacterial growth to trap intermediates .

- Knockout mutants : Delete lactonase genes (e.g., lfl) in model organisms to observe lactone accumulation .

- Isotope-ratio LC-MS : Use ¹³C-labeled L-fucose to distinguish endogenous vs. exogenous lactone pools .

Q. How does the metal-independent mechanism of this compound hydrolysis challenge conventional lactonase classification?

Most lactonases require divalent cations (e.g., Zn²⁺), but BmulJ_04915 retains full activity after metal chelation (EDTA). To study this anomaly:

Q. What role does this compound play in cross-talk between carbohydrate oxidation and antioxidant pathways?

In Arabidopsis, this compound intersects with ascorbate (AsA) biosynthesis via L-galactono-1,4-lactone dehydrogenase. To explore crosstalk:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.